N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031649-20-3 |
|---|---|
Molecular Formula |
C24H16ClN5O4 |
Molecular Weight |
473.87 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14ClN3O3
- Molecular Weight : 357.76 g/mol
- CAS Number : Not specified in available literature.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazole and quinazoline compounds exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 6.21 | Induction of apoptosis |
| HepG2 (liver cancer) | 8.91 | Cell cycle arrest at G2/M phase |
In vitro assays indicated that the compound induces apoptosis in MCF-7 and HepG2 cells, primarily through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 . Furthermore, it was noted that the compound exhibits dual inhibition against key enzymes involved in cancer progression, including EGFR and PARP-1, with IC50 values suggesting potent activity compared to standard chemotherapeutics like Erlotinib and Olaparib .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints (G2/M phase), preventing further cellular division.
- Enzyme Inhibition : The dual inhibition of EGFR and PARP-1 contributes to its anticancer efficacy, making it a candidate for combination therapies .
Case Studies
In a notable study involving a series of synthesized triazole derivatives similar to the compound , researchers reported substantial anticancer activity against multiple tumor cell lines. For instance:
- A derivative exhibited an IC50 value of 2.67 μM against MCF-7 cells and showed enhanced apoptosis compared to untreated controls.
- In vivo studies using xenograft models confirmed that these compounds significantly reduced tumor volume compared to control groups .
Safety and Toxicity
While the compound shows promise as an anticancer agent, safety profiles are crucial for therapeutic application. Preliminary toxicity assessments indicate moderate toxicity levels; however, comprehensive studies are required to establish a clear safety profile before clinical application.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of oncology. The compound is part of a broader class of triazole derivatives known for their antitumor properties. Recent studies have demonstrated that compounds with similar structural motifs exhibit potent anticancer activities by interacting with DNA and inhibiting cancer cell proliferation.
Case Studies
- Study on Triazole Derivatives : Research has shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways .
- Synergistic Effects : The combination of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide with other chemotherapeutic agents has been explored to enhance efficacy and reduce side effects.
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain enzymes that are overexpressed in various cancers.
Enzymatic Activity
- Target Enzymes : Studies indicate that triazole derivatives can inhibit enzymes such as protein kinases and topoisomerases, which are crucial for cancer cell survival and proliferation .
- Mechanism of Action : The inhibition often occurs through competitive binding to the active site of the enzyme, preventing substrate interaction and subsequent catalytic activity.
Material Science Applications
In addition to its biological applications, this compound exhibits interesting properties for material science applications.
Photophysical Properties
- Fluorescent Properties : The compound's structure allows it to act as a fluorophore, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices .
- Crystallization Behavior : Its ability to form crystals with unique conformational properties opens avenues for its use in solid-state applications.
Synthesis and Functionalization
The synthesis of this compound involves several synthetic strategies that enhance its structural diversity and functional properties.
Synthetic Routes
Various synthetic pathways have been developed to create this compound:
- Cyclization Reactions : Utilizing cyclization methods allows for the formation of the triazole ring while incorporating functional groups that enhance biological activity.
- Post-Synthetic Modifications : Functionalization after synthesis can lead to derivatives with improved potency or selectivity against specific targets.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group and carboxamide moiety serve as primary sites for nucleophilic substitution.
-
Chlorophenyl substitution : The chlorine atom undergoes displacement with nucleophiles like amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) to yield aryl ethers or aryl amines.
-
Carboxamide substitution : The carboxamide group reacts with hydroxylamine or hydrazines to form hydroxamic acids or hydrazides, respectively.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aryl ether formation | K₂CO₃, ROH, DMF, 80°C | 4-alkoxyphenyl derivative | 65–75 | |
| Hydrazide formation | NH₂NH₂, EtOH, reflux | Carboxamide hydrazide | 82 |
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux) converts the carboxamide to a carboxylic acid.
-
Basic hydrolysis (NaOH, H₂O/EtOH) yields the carboxylate salt, which can be acidified to the free acid .
Table 2: Hydrolysis Pathways
| Condition | Product | Application |
|---|---|---|
| 6M HCl, 12 h, reflux | Quinazoline-8-carboxylic acid | Precursor for ester synthesis |
| 2M NaOH, 4 h, 60°C | Sodium carboxylate salt | Water-soluble intermediate |
Alkylation and Acylation
The triazolo ring’s NH group and benzodioxole oxygen participate in alkylation/acylation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF using NaH as a base to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the NH site.
Table 3: Alkylation/Acylation Outcomes
| Reaction | Reagents | Product Structure | Biological Activity |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, THF | Methylated triazolo derivative | Enhanced kinase inhibition |
| O-Acetylation | Ac₂O, pyridine | Acetylated benzodioxole | Improved metabolic stability |
Oxidation Reactions
The dihydroquinazoline component (4,5-dihydro) oxidizes to a fully aromatic quinazoline system:
-
Oxidizing agents : H₂O₂ in acetic acid or KMnO₄ in acetone .
-
Outcome : Loss of two hydrogen atoms forms a planar, conjugated system, enhancing π-stacking interactions in biological targets .
Cyclization and Ring-Opening
-
Cyclization : Heating with POCl₃ converts the carboxamide to a nitrile, enabling cyclization with diamines to form fused heterocycles .
-
Ring-opening : Strong bases (e.g., LiAlH₄) reduce the triazolo ring, cleaving the N–N bond to generate aminopyridine intermediates.
Key Mechanistic Insights
-
Steric effects : The 4-chlorophenyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the carboxamide.
-
Electronic effects : The electron-withdrawing triazolo ring activates the quinazoline core for electrophilic substitution .
This compound’s versatile reactivity underscores its utility in drug discovery, particularly for optimizing pharmacokinetic properties and target selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffold Differences
The target compound’s triazoloquinazoline core distinguishes it from pyrazole-based analogs (e.g., compounds 3a–3p in ). Pyrazole derivatives, such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a), exhibit simpler heterocyclic systems with fewer fused rings .
Substituent Effects on Physicochemical Properties
Key Substituents:
- 4-Chlorophenyl (Target) vs. 4-Methoxyphenyl ():
The target’s 4-chlorophenyl group increases lipophilicity (higher logP) and electron-withdrawing effects compared to the 4-methoxyphenyl group in N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (logP = 2.97) . This substitution may enhance membrane permeability but reduce aqueous solubility. - 1,3-Benzodioxol-5-ylmethyl (Target) vs. Benzyl ():
The benzodioxole substituent introduces oxygen atoms, increasing polar surface area (PSA) compared to a simple benzyl group. However, the aromatic nature of benzodioxole may offset solubility losses, balancing bioavailability.
Physicochemical Data Comparison:
Activity Trends in Structural Analogs
- Pyrazole Carboxamides (): These compounds are typically designed as herbicides or enzyme inhibitors. For example, compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) shows moderate yields (68%) and stability, but their pyrazole core limits structural complexity .
- Triazoloquinazoline Analogs (): The benzyl-substituted analog in exhibits a logP of 2.97 and PSA of 82.19, suggesting balanced solubility and permeability. The target compound’s higher logP may favor CNS penetration or intracellular target engagement .
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step protocols, including cyclization, acylation, and heterocyclic ring formation. Key steps derived from analogous quinazoline-triazole hybrids include:
- Intramolecular cyclization : Use POCl₃ or H₂SO₄ as catalysts to promote cyclodehydration of acyclic precursors (e.g., converting intermediates to triazoloquinazoline cores) .
- N-Acylation : Employ acyl chlorides under inert conditions to introduce the benzodioxolylmethyl-carboxamide moiety .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance regioselectivity. For example, AlCl₃-mediated Friedel-Crafts reactions improve aryl group incorporation .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 80°C, DMF | 60-75% | |
| Acylation | Acyl chloride, Et₃N, CH₂Cl₂, 0°C | 70-85% | |
| Heteroaryl Coupling | AlCl₃, arenes, reflux | 50-65% |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazoloquinazoline core and substitution patterns on aryl groups. For example, aromatic proton splitting in the 7.0–8.5 ppm range distinguishes chlorophenyl vs. benzodioxole protons .
- LC-MS/MS : Detect trace impurities (<0.1%) and validate molecular ion peaks ([M+H]⁺) with high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity against microbial targets?
Methodological Answer:
- Antimicrobial Susceptibility Testing : Use standardized protocols (e.g., CLSI guidelines) with Mueller-Hinton agar and reference strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 90028). Include positive controls (e.g., ketoconazole for fungi) .
- Dose-Response Curves : Perform serial dilutions (0.5–128 µg/mL) to calculate MIC (Minimum Inhibitory Concentration). Triplicate replicates minimize variability .
- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .
Q. Table 2: Example MIC Data for Analogous Compounds
| Compound Class | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | Reference |
|---|---|---|---|
| Triazoloquinazolines | 8–16 | 16–32 | |
| Oxazole-carboxamides | 32–64 | 64–128 |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict this compound’s interaction with enzymatic targets like fungal CYP51?
Methodological Answer:
- Target Selection : Align the triazoloquinazoline scaffold with active sites of fungal lanosterol 14α-demethylase (CYP51) using PDB structures (e.g., 5FSA) .
- Docking Workflow :
- Prepare ligand and protein files (e.g., protonation states in AutoDock Tools).
- Define grid boxes around heme-coordinated Fe³⁺.
- Run simulations with genetic algorithms (GA) or Monte Carlo methods.
- Validation : Compare binding scores (ΔG) with known inhibitors (e.g., fluconazole). Hydrogen bonding with Tyr118 or hydrophobic interactions with Leu121 correlate with activity .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across derivatives?
Methodological Answer:
- Statistical Analysis : Apply multivariate methods (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Crystallographic Studies : Resolve conflicting SAR hypotheses by determining 3D conformations of active vs. inactive analogs .
- Metabolic Stability Assays : Rule out false negatives caused by rapid hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Q. What methodologies identify degradation products under varying pH and oxidative conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH, 70°C, 24h.
- Oxidative stress : 3% H₂O₂, 40°C, 8h.
- Analytical Profiling : Use UPLC-QTOF to detect degradation products. Compare fragmentation patterns with synthetic standards .
- Mechanistic Insights : Identify labile bonds (e.g., triazole ring hydrolysis) via kinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
